6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine

Kinase Inhibition CDK2 Drug Discovery

Medicinal chemistry teams require a versatile handle for kinase inhibitor SAR around the pyrazolo[1,5-a]pyrimidine core. This compound solves that need with a single reactive C6-chloro group for SNAr or cross-coupling, plus a 3-methyl group that improves CDK2 potency 6.8-fold vs. pyrazolo[1,5-a]pyridine. - Yield: 63-81% for C6-amine diversification under standard conditions - CNS-relevant: XLogP3 1.3, TPSA 30.2 Ų, 5.6× better solubility vs. 3-H analog - Enables macrocyclic kinase inhibitor synthesis via convergent linker installation

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B13636296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C2N=CC(=CN2N=C1)Cl
InChIInChI=1S/C7H6ClN3/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,1H3
InChIKeyHXFDBRRNDYLEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine Overview


6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine (CAS: 2028106-62-7) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine at the 6-position and a methyl group at the 3-position [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate for developing cyclin-dependent kinase (CDK) inhibitors and other therapeutic agents [2]. The compound's synthetic versatility stems from the 6-chloro substituent, which enables efficient nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the 3-methyl group modulates electronic properties and metabolic stability [3].

Privileged pyrazolo[1,5-a]pyrimidine scaffold
Med Chem
6-Cl enables SNAr and cross-coupling for C6 diversification
Synthetic Chemistry
3-Me modulates electronic and steric kinase-binding properties
Kinase Research
Supports regioselective mono-functionalization with reported 63-81% yield
Library Design

Why 6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced


Generic substitution of 6-chloro-3-methylpyrazolo[1,5-a]pyrimidine with unsubstituted pyrazolo[1,5-a]pyrimidine or analogs lacking the 6-chloro handle is not feasible. The 6-chloro group is essential for downstream functionalization via SNAr or cross-coupling, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs [1]. Removing this handle eliminates the primary synthetic entry point for diversification, while replacing it with a less reactive group (e.g., 6-H, 6-methyl) drastically reduces reaction efficiency and limits the accessible chemical space [2]. Furthermore, the 3-methyl substituent confers specific electronic and steric properties that influence binding to kinase ATP pockets, as demonstrated by the superior performance of 3-methylated pyrazolo[1,5-a]pyrimidines in CDK2 inhibition assays compared to non-methylated counterparts [3].

Substitute
6-H analog (3-methylpyrazolo[1,5-a]pyrimidine)
Risk
Lacks the SNAr handle, preventing C6 diversification entirely
Substitute
3-H analog (6-chloropyrazolo[1,5-a]pyrimidine)
Risk
Reported lower solubility may limit bioavailability and potency
Substitute
5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine
Risk
Competing reactivity leads to regioisomer mixtures and purification challenges

Quantitative Advantage of 6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine


Superior CDK2 Inhibitory Potency vs Bicyclic Cores

In a systematic evaluation of four bicyclic cores for CDK2 inhibition, the 3-methylpyrazolo[1,5-a]pyrimidine core (represented by compound 9) demonstrated superior in vitro and cell-based activity. This scaffold outperformed pyrazolo[1,5-a]pyridine, imidazo[1,2-a]pyridine, and pyrido[1,2-a]benzimidazole cores, establishing it as the preferred template for kinase inhibitor development [1].

CDK2 Potency
Head-to-head
6.8x more potent
Supports kinase inhibitor scaffold choice
IC50 0.022 µM vs 0.15 µM pyrazolo[1,5-a]pyridine
Kinase Inhibition CDK2 Drug Discovery Scaffold Comparison

6-Chloro Reactivity: Superior Functionalization

The 6-chloro substituent in 6-chloro-3-methylpyrazolo[1,5-a]pyrimidine serves as a highly reactive handle for nucleophilic aromatic substitution (SNAr). In contrast, the unsubstituted 6-H analog (3-methylpyrazolo[1,5-a]pyrimidine, CAS: 53907-05-2) lacks this functionalization point entirely, rendering it inert to SNAr and cross-coupling under mild conditions. The 6-bromo analog, while more reactive in cross-coupling, is less stable and more expensive due to synthetic complexity [1].

SNAr Reactivity
Cross-study comparable
63-81% yield vs no reaction
Supports amine library diversification
6-H analog is inert under identical SNAr conditions
Synthetic Chemistry SNAr Reactivity Cross-Coupling Building Blocks

Solubility Enhancement by 3-Methyl Substituent

In a structure-property relationship study of pyrazolo[1,5-a]pyrimidine-based KDR kinase inhibitors, the introduction of a 3-methyl substituent significantly improved aqueous solubility. Compound 17 (3-methyl substituted) exhibited a thermodynamic solubility of 45 µg/mL at pH 7.4, compared to only 8 µg/mL for the corresponding 3-H analog (compound 5). This 5.6-fold improvement in solubility correlated with enhanced oral bioavailability in rat pharmacokinetic studies [1].

Aqueous Solubility
Head-to-head
5.6x higher solubility
Supports formulation development
45 µg/mL vs 8 µg/mL 3-H analog at pH 7.4
Physicochemical Properties Solubility Drug-like Properties Formulation

Regioselective Functionalization via 6-Chloro Handle

The presence of the 6-chloro group in 6-chloro-3-methylpyrazolo[1,5-a]pyrimidine enables regioselective functionalization at the C6 position in the presence of other reactive sites. In a study of macrocyclic AAK1 inhibitors, the 6-chloro handle underwent selective SNAr with 6-aminohexan-1-ol in 63-81% yield, while the 3-methyl and core positions remained untouched, demonstrating the orthogonality of this reactive handle [1]. This contrasts with 5,7-dichloro analogs, where competing reactivity at multiple positions complicates purification and reduces synthetic efficiency [2].

Regioselectivity
Class-level inference
Single reactive site
Supports high-throughput synthesis
Avoids competing reactivity of dichloro analogs
Regioselectivity Synthetic Efficiency Parallel Synthesis Library Design

Favorable Lipophilicity Profile

6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine (XLogP3: 1.3, TPSA: 30.2 Ų) exhibits a balanced lipophilicity profile that differentiates it from related heterocyclic building blocks. The 6-chloro-3-methyl substitution pattern yields an XLogP3 of 1.3, compared to 1.8 for the 6-bromo analog and 0.7 for the 3-H, 6-chloro analog. This balanced lipophilicity correlates with favorable permeability and solubility characteristics, aligning with established guidelines for CNS drug-like properties (XLogP < 3, TPSA < 90 Ų) [1].

Lipophilicity
Computational prediction
XLogP3 = 1.3
Balanced CNS-like profile
TPSA = 30.2 Ų
Physicochemical Properties Lipophilicity Drug Design Computational Chemistry

6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine Applications


CDK2/AAK1 Targeted Kinase Inhibitor Discovery

Medicinal chemistry teams focused on developing selective CDK2 or AAK1 inhibitors should prioritize 6-chloro-3-methylpyrazolo[1,5-a]pyrimidine as a core building block. The 3-methylpyrazolo[1,5-a]pyrimidine scaffold has been validated as superior to alternative bicyclic cores for CDK2 inhibition (6.8-fold more potent than pyrazolo[1,5-a]pyridine) [1]. The 6-chloro handle enables efficient diversification at the C6 position, a key vector for achieving kinase selectivity [2].

High-Throughput SAR Library Synthesis

This compound is ideally suited for automated parallel synthesis platforms due to its single, highly reactive 6-chloro handle. Clean SNAr reactions with diverse amine libraries proceed in 63-81% yield under standard conditions [1], enabling the rapid generation of C6-functionalized analog libraries for SAR studies. The absence of competing reactive sites minimizes purification burden and maximizes synthetic throughput.

CNS Drug Discovery Applications

For programs targeting CNS indications, 6-chloro-3-methylpyrazolo[1,5-a]pyrimidine offers an optimal starting point with an XLogP3 of 1.3 and TPSA of 30.2 Ų [1]. These values fall within favorable ranges for blood-brain barrier penetration (XLogP < 3, TPSA < 90 Ų). The 3-methyl group further improves aqueous solubility compared to 3-H analogs (5.6-fold improvement) [2], addressing a common liability in CNS drug candidates.

Macrocyclic Kinase Inhibitor Design

The 6-chloro handle enables the synthesis of macrocyclic kinase inhibitors through a convergent strategy. As demonstrated in the development of AAK1-selective macrocycles, the 6-chloro substituent serves as an attachment point for linker installation, which can then be cyclized to form conformationally constrained macrocycles with improved selectivity profiles [1]. This approach is not feasible with unsubstituted or 6-H analogs.

Application
Selection Property
Validation Focus
CDK2 / AAK1 inhibitor design
Kinase scaffold potency context
CDK2 / AAK1 inhibition assays
High-throughput SAR library synthesis
SNAr reactivity at C6
Reaction yield and purity
CNS-penetrant lead optimization
Balanced lipophilicity and solubility
Physicochemical profiling
Macrocyclic inhibitor synthesis
Regioselective C6 handle
Macrocyclization efficiency
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